5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-
Description
Properties
CAS No. |
58482-85-2 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-benzyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-11(13)14-10(12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
MPRJDQMHTHKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method Description
This classical method involves a two-step process:
- N-Acetylation of Glycine : Glycine is reacted with acetic anhydride in aqueous medium to form acetylglycine.
- Cyclization with Benzaldehyde : Acetylglycine is then condensed with benzaldehyde in the presence of sodium acetate and acetic anhydride under reflux conditions, leading to the formation of the oxazolone ring with the desired 2-benzyl and 4-methyl substituents.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Acetylation | Glycine + Acetic anhydride, aqueous, room temp | Forms acetylglycine |
| Cyclization (Erlenmeyer) | Acetylglycine + Benzaldehyde + NaOAc + Ac2O, reflux (100–120°C), 2–4 hours | High yield (typically >70%) |
This method is well-documented for producing oxazolones with good purity and yield, suitable for laboratory and potential industrial scale-up.
Catalytic Cyclization Using Vinyl Azides and Carbon Dioxide
Method Description
A novel and efficient method involves the catalytic cyclization of benzyl vinyl azide with carbon dioxide in a polar organic solvent, catalyzed by metal halides such as palladium chloride, with specific ligands to facilitate the reaction.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Raw Materials | Benzyl vinyl azide, CO₂ |
| Catalyst | Palladium chloride (PdCl₂), 0.04–0.06 molar equiv. |
| Ligand | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |
| Solvent | N-Methylpyrrolidone (NMP) |
| Temperature | 75–85 °C |
| Reaction Type | Catalytic cyclization |
Advantages and Limitations
- Advantages : Short synthetic route, mild reaction conditions, high product yield.
- Limitations : Use of noble metal catalysts (Pd), relatively high cost, and requirement for controlled reaction conditions (pressure and temperature).
Condensation of N-Acyl Amino Acids with Aromatic Aldehydes Using Catalysts
Method Description
This method involves the condensation of N-benzoyl or N-acetyl glycine with aromatic aldehydes (e.g., benzaldehyde) in the presence of catalysts such as zinc oxide, bismuth(III) salts, or lead acetate in ethanol at room temperature.
Reaction Conditions and Catalysts
| Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Zinc oxide | Ethanol | Room temp | Mild conditions, moderate yield |
| Bi(III) salts | Ethanol | Room temp | Enhanced catalytic activity |
| Pb(OAc)₂ | Ethanol | Room temp | Effective but toxic catalyst |
This approach is advantageous for its mild conditions and potential for functional group tolerance, producing various substituted oxazolones including 4-methyl-2-(phenylmethyl) derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Erlenmeyer Azlactone Synthesis | Glycine, Acetic anhydride, Benzaldehyde | Sodium acetate, Acetic anhydride, reflux | 70–85 | Well-established, scalable | Requires reflux, acetic anhydride handling |
| Catalytic Cyclization | Benzyl vinyl azide, CO₂ | PdCl₂, IPr ligand, NMP, 75–85 °C | High | Short route, mild conditions | Expensive catalyst, high-pressure CO₂ |
| Condensation with Catalysts | N-acyl glycine, Aromatic aldehyde | ZnO, Bi(III), Pb(OAc)₂, ethanol, RT | Moderate | Mild conditions, room temp | Catalyst toxicity (Pb), moderate yield |
Research Findings and Notes
- The Erlenmeyer synthesis remains the most classical and widely used method for preparing 5(4H)-oxazolones with various substituents, including 4-methyl-2-(phenylmethyl)- derivatives, due to its simplicity and reproducibility.
- The catalytic cyclization method using vinyl azides and CO₂ represents a modern, innovative approach that aligns with green chemistry principles by utilizing CO₂ as a carbon source, though it requires noble metal catalysts and specialized conditions.
- Catalytic condensation methods using metal oxides or salts provide alternative mild routes, often at room temperature, but may involve toxic catalysts and lower yields.
- The choice of method depends on factors such as desired scale, cost, available equipment, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-4-methyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-methyloxazol-5(4H)-one: Similar structure but with a phenyl group instead of a benzyl group.
2-benzyl-4-ethyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-benzyl-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Biological Activity
5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-, also known by its IUPAC name (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.
The molecular formula of 5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- is C16H15NO2, with a molecular weight of approximately 249.3 g/mol. It features an oxazolone ring, which contributes to its reactivity and biological activity. Key physical properties include:
- Density : 1.16 g/cm³
- Boiling Point : 386.5 °C at 760 mmHg
- Flash Point : 175.6 °C
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including the Erlenmeyer–Plöchl reaction. Variations in yield and purity depend on the specific method used. The following table summarizes different synthesis routes:
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Erlenmeyer–Plöchl reaction | Up to 94% | Commonly used for oxazolone synthesis |
| Microwave irradiation | High | Efficient for producing benzamide derivatives from oxazolones |
| Traditional organic synthesis | Variable | May require optimization for desired applications |
Biological Activity
5(4H)-Oxazolone derivatives exhibit a range of biological activities, making them promising candidates for drug development. The compound has been studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties.
Anti-inflammatory Activity
Research indicates that certain derivatives of 5(4H)-Oxazolone effectively inhibit lipid peroxidation and possess strong anti-inflammatory effects. For example, compounds derived from this class have shown significant inhibition of carrageenan-induced paw edema in animal models .
Key Findings:
- Compounds 2a and 2c demonstrated an average lipid peroxidation inhibition of 86.5% .
- The most potent lipoxygenase inhibitor among the derivatives was identified as compound 4c , with an IC50 value of 41 μM .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of oxazolone derivatives. The presence of the oxazolone ring enhances interaction with biological macromolecules, which may lead to effective antimicrobial mechanisms .
Antioxidant Activity
The antioxidant activity of these compounds has been linked to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. The structure-activity relationship suggests that modifications in substituents can significantly affect their biological efficacy .
Case Studies
- Inhibition of Lipoxygenase : A study evaluated various oxazolone derivatives for their lipoxygenase inhibitory activity. The findings revealed that structural modifications could enhance or diminish this activity, indicating a need for further exploration in drug design .
- Analgesic Effects : In vivo studies have demonstrated that certain oxazolone derivatives exhibit analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management therapies .
Q & A
Q. What are the common synthetic routes for preparing 5(4H)-Oxazolone derivatives, such as 4-methyl-2-(phenylmethyl)-5(4H)-Oxazolone?
Methodological Answer: A widely used method involves cyclodehydration of N-acyl-α-amino acids. For example, hippuric acid (N-benzoylglycine) reacts with aldehydes (e.g., 2-thiophenecarboxaldehyde) under acidic conditions to form oxazolones via Erlenmeyer azlactone synthesis . Alternative routes include Friedel-Crafts alkylation of aromatic hydrocarbons using α-acylamino ketones derived from oxazolones . Key steps:
Q. Which spectroscopic techniques are essential for characterizing 5(4H)-Oxazolone derivatives, and what key data should researchers prioritize?
Methodological Answer:
- FTIR : Confirm carbonyl (C=O) stretching at 1700–1750 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
- NMR : ¹H NMR identifies substituents (e.g., phenylmethyl protons at δ 4.3–4.5 ppm as singlet). ¹³C NMR resolves oxazolone ring carbons (C=O at ~165 ppm) .
- Mass Spectrometry : LC-ESI-MS/MS or GC-EI-MS detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO or alkyl groups) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) studies predict and correlate the electronic properties of 5(4H)-Oxazolone derivatives with experimental data?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model HOMO-LUMO gaps and absorption spectra. For example:
- HOMO/LUMO Values : Experimental cyclic voltammetry data for 4-methyl-2-(phenylmethyl) derivatives show HOMO = -5.87 eV and LUMO = -2.85 eV, aligning with DFT-predicted energy gaps (~3.02 eV) .
- UV-Vis Absorption : DFT predicts π→π* transitions (e.g., ~370 nm), validated experimentally. Discrepancies >10 nm may indicate solvent effects or aggregation .
Q. What catalytic systems optimize the solvent-free synthesis of 5(4H)-Oxazolone derivatives?
Methodological Answer:
- Heteropolyacids : H₃PW₁₂O₄₀ achieves 90% yield in 15 min at room temperature .
- Lanthanide Catalysts : SmCl₃ enhances regioselectivity for arylidene derivatives.
- Microwave Assistance : Reduces reaction time by 50% (e.g., 10 min vs. 20 min conventional heating) .
Key Parameters :- Catalyst loading: 5–10 mol%.
- Substrate ratio (aldehyde:amino acid): 1:1.2.
Q. How do substituents influence the photophysical properties of 5(4H)-Oxazolone derivatives, and how can contradictions in literature data be resolved?
Methodological Answer:
- Electron-Withdrawing Groups (EWG) : Shift absorption to longer wavelengths (e.g., nitro groups increase λmax by 20–30 nm) .
- Electron-Donating Groups (EDG) : Reduce extinction coefficients (e.g., methoxy groups lower ε by 15–20%).
- Resolving Contradictions :
- Solvent Polarity : Acetonitrile vs. DMF can shift λmax by 10–15 nm .
- Aggregation : Concentration-dependent studies (1–100 µM) identify excimer formation .
Q. What is the role of 5(4H)-Oxazolones as intermediates in Diels-Alder reactions for synthesizing bicyclic heterocycles?
Methodological Answer: Oxazolones act as dienophiles in [4+2] cycloadditions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
